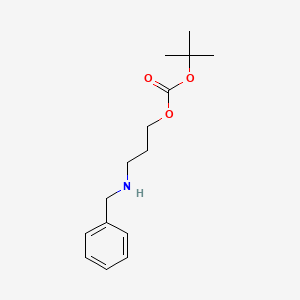
3-(BenZylamino)propyl t-butyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)propyl tert-butyl carbonate is an organic compound with the molecular formula C15H23NO3. It is a derivative of propyl carbonate, where the propyl group is substituted with a benzylamino group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)propyl tert-butyl carbonate typically involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Benzylamine+tert-Butyl chloroformate→3-(Benzylamino)propyl tert-butyl carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)propyl tert-butyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzylamino ketones or aldehydes.
Reduction: Formation of benzylamino alcohols or primary amines.
Substitution: Formation of various substituted benzylamino derivatives.
Scientific Research Applications
3-(Benzylamino)propyl tert-butyl carbonate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)propyl tert-butyl carbonate involves its ability to act as a protecting group for amines. The tert-butyl carbonate group can be selectively removed under mild acidic conditions, revealing the free amine group. This property is useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)propyl tert-butyl carbonate
- 3-(Ethylamino)propyl tert-butyl carbonate
- 3-(Phenylamino)propyl tert-butyl carbonate
Uniqueness
3-(Benzylamino)propyl tert-butyl carbonate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. The benzyl group can participate in additional reactions such as hydrogenation and oxidation, providing versatility in synthetic applications.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-(benzylamino)propyl tert-butyl carbonate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)18-11-7-10-16-12-13-8-5-4-6-9-13/h4-6,8-9,16H,7,10-12H2,1-3H3 |
InChI Key |
YXAJFKFXWNBXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















